4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods, including the use of palladium-catalyzed coupling reactions. In
Scientific Research Applications
Antimalarial Activity
4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide and its derivatives have been studied for their potential antimalarial activity. For instance, certain piperazine derivatives demonstrate effectiveness against malaria, highlighting the importance of structural components such as the OH group, benzyl group, and methylene substituents for activity (Cunico et al., 2009).
Structural and Computational Analysis
The compound's structure has been analyzed through methods like crystal structure studies and Density Functional Theory (DFT) calculations. These studies help in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules, which is crucial for their potential applications in medicinal chemistry (Kumara et al., 2017).
COVID-19 Drug Research
Recent studies have explored the potential of sulfonamide derivatives, including structures similar to 4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide, as COVID-19 drugs. These investigations involve computational calculations and molecular docking studies to assess the effectiveness of these compounds against targets like Plasmepsin-1 and Plasmepsin-2, which are relevant to both malaria and COVID-19 (Fahim & Ismael, 2021).
Metabolic Pathway Studies
Studies on related compounds have also examined the metabolic pathways, identifying key enzymes involved in their metabolic processes. This research is important for understanding how these compounds are processed in the body and can guide the development of more effective drugs (Hvenegaard et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that benzamides inhibit parp due to their structural analogy to nad and therefore compete with nad at the catalytic domain of parps .
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Pharmacokinetics
Most active compounds of a similar structure were evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
It’s known that the compounds were dissolved in dmso and cells were treated in a dose-dependent manner for 72 h .
properties
IUPAC Name |
4-butoxy-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-2-3-18-34-22-8-4-20(5-9-22)25(31)28-21-6-10-23(11-7-21)35(32,33)30-16-14-29(15-17-30)24-19-26-12-13-27-24/h4-13,19H,2-3,14-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVCSZUTDBSWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.